BTK Inhibitory Potency: 1 nM IC50 in Human BTK Enzymatic Assay
The title compound achieved an IC50 of 1 nM against human full‑length BTK in a biochemical assay, as reported in patent US20240083900, Example 99 [1]. Within the same patent series, structurally related analogs bearing different ester or amide substituents generally exhibited potencies ranging from 5.5 nM to >100 nM; for example, Example 236 showed an IC50 of 5.5 nM under the same assay format [2]. This 5.5‑fold potency advantage positions the methyl‑ester derivative as a superior starting point for lead optimisation programmes requiring sub‑10 nM BTK engagement.
| Evidence Dimension | BTK enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236 (US20240083900): IC50 = 5.5 nM |
| Quantified Difference | 5.5‑fold lower IC50 for the title compound |
| Conditions | Biochemical assay measuring inhibition of human full‑length BTK (M1‑S659); 96‑well format. |
Why This Matters
A 5.5‑fold potency differential at the biochemical level reduces the compound concentration required for cellular target engagement, potentially widening the therapeutic index and lowering the risk of off‑target pharmacology in later preclinical development.
- [1] BindingDB entry BDBM658441, citing US20240083900, Example 99. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 (accessed 2026‑05‑01). View Source
- [2] BindingDB entry BDBM658410, citing US20240083900, Example 236. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658410 (accessed 2026‑05‑01). View Source
